Methyl 2-imino-4-oxothiolane-3-carboxylate
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Overview
Description
Methyl 2-imino-4-oxothiolane-3-carboxylate is a heterocyclic compound containing a thiolane ring with an imino and oxo functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-imino-4-oxothiolane-3-carboxylate typically involves the condensation of thioglycolic acid derivatives with appropriate carbonyl compounds under basic conditions. One common method includes the reaction of methyl thioglycolate with an α-bromoacinnamate in the presence of sodium methoxide in dry methanol . The reaction proceeds through a nucleophilic substitution mechanism, forming the desired thiolane ring structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-imino-4-oxothiolane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the imino group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon, with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, alcohols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced imino derivatives
Substitution: Substituted thiolane derivatives
Scientific Research Applications
Methyl 2-imino-4-oxothiolane-3-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new synthetic methodologies.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and protein-ligand binding.
Industry: The compound can be used in the development of new materials with unique properties, such as corrosion inhibitors and organic semiconductors
Mechanism of Action
The mechanism of action of methyl 2-imino-4-oxothiolane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The imino and oxo functional groups can form hydrogen bonds and other non-covalent interactions with target molecules, modulating their activity. Additionally, the thiolane ring structure can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Methyl 2-imino-4-oxothiolane-3-carboxylate can be compared with other thiolane derivatives, such as:
- Methyl 4-oxothiolane-3-carboxylate
- Methyl 2-methyl-4-oxothiolane-3-carboxylate
These compounds share similar structural features but differ in their functional groups and substitution patterns. The presence of the imino group in this compound makes it unique and may confer distinct chemical reactivity and biological activity .
Properties
CAS No. |
90312-12-2 |
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Molecular Formula |
C6H7NO3S |
Molecular Weight |
173.19 g/mol |
IUPAC Name |
methyl 2-imino-4-oxothiolane-3-carboxylate |
InChI |
InChI=1S/C6H7NO3S/c1-10-6(9)4-3(8)2-11-5(4)7/h4,7H,2H2,1H3 |
InChI Key |
KVIIINLSAVVFTB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C(=O)CSC1=N |
Origin of Product |
United States |
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